1-(3-Chlorophenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
“1-(3-Chlorophenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione” is a chemical compound that belongs to the class of pyrroles . Pyrroles are known for their diverse biological activities and are considered as a potential source of biologically active compounds .
Synthesis Analysis
The synthesis of pyrrole derivatives often involves the condensation of carboxylic acids with amines . A preparative procedure for the synthesis of 2-alkyl-1-aryl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones from methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoate, aromatic aldehyde, and aliphatic amine has been described .Molecular Structure Analysis
The molecular structure of pyrrole derivatives can be influenced by various substituents and substitution patterns. For instance, a substituted phenyl ring at both the positions 1 and 5 and an amino methyl group at position 3 have been found to be responsible for the activity on the pyrrole ring .Chemical Reactions Analysis
Pyrrole derivatives can undergo various chemical reactions. For example, the incorporation of electron-withdrawing substituents such as ester, amide, and imide groups into the pyrrole backbone can significantly increase the band gaps and reduce the highest occupied/lowest unoccupied molecular orbital (HOMO/LUMO) energy levels .Scientific Research Applications
Photoluminescent Materials
A study by Beyerlein and Tieke (2000) describes the synthesis of π-conjugated polymers containing 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole (DPP), a compound closely related to 1-(3-Chlorophenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione. These polymers exhibit strong photoluminescence and are suitable for electronic applications due to their good solubility and processability into thin films (Beyerlein & Tieke, 2000).
Absorption and Fluorescence Properties
Lun̆ák et al. (2011) synthesized derivatives of 3,6-diphenyl-2,5-dihydro-pyrrolo[3,4- c ]pyrrole-1,4-dione, showing significant fluorescence in the visible and near-infrared region. These compounds demonstrate potential for use in fluorescence-based applications (Lun̆ák et al., 2011).
Antibacterial Applications
Research by Sheikh, Ingle, and Juneja (2009) on 1-(2', 4'-Dihydroxy-5'-chlorophenyl)-3-arylpropane-1, 3-diones, which are structurally similar to the subject compound, revealed antibacterial efficacy against both gram-negative and gram-positive bacteria. This suggests potential antibacterial applications for similar compounds (Sheikh, Ingle, & Juneja, 2009).
Organic Photovoltaic Applications
Wu et al. (2011) explored the use of DPP-based organic molecules, akin to this compound, in organic photovoltaic cells. They demonstrated improved photovoltaic efficiency, indicating the potential of such compounds in solar energy applications (Wu et al., 2011).
Luminescent Polymers
Zhang and Tieke (2008) synthesized polymers containing a pyrrolo[3,4-c]pyrrole-1,4-dione unit, which shows strong fluorescence and solubility in organic solvents. These properties indicate potential use in various optical and electronic applications (Zhang & Tieke, 2008).
Narrow-Bandgap Polymer Solar Cells
Wienk et al. (2008) reported on a narrow bandgap polymer used in photovoltaic cells, based on a structure similar to the subject compound. The study highlights its application in enhancing the efficiency of solar cells (Wienk et al., 2008).
Anticancer Agents
Sheikh, Juneja, and Ingle (2010) conducted molecular docking analyses of similar compounds for potential anticancer applications. This research suggests the potential of structurally related compounds as new anticancer agents (Sheikh, Juneja, & Ingle, 2010).
Future Directions
Pyrrole derivatives are considered as a potential source of biologically active compounds and have been the focus of many research studies . The development of a concise and efficient strategy leading to skeletal and stereochemical diversity has gained much attention in scientific communities involved in drug discovery and biomedical research . Therefore, the future directions in the research of “1-(3-Chlorophenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione” could involve exploring its potential biological activities and developing new synthetic strategies for its derivatives.
Properties
IUPAC Name |
1-(3-chlorophenyl)-2-methyl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClNO3/c1-20-15(10-5-4-6-11(19)9-10)14-16(21)12-7-2-3-8-13(12)23-17(14)18(20)22/h2-9,15H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASNIYECLRMBFOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C2=C(C1=O)OC3=CC=CC=C3C2=O)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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